Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the CAS Number: 632332-28-6 . It has a molecular weight of 315.82 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18ClNO3S/c1-3-19-14(18)11-9-6-4-5-7-10(9)20-13(11)16-12(17)8(2)15/h8H,3-7H2,1-2H3,(H,16,17)
. This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Biological Activities
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been synthesized and used as a precursor in creating compounds with potential antimicrobial and anti-inflammatory activities (Narayana et al., 2006).
- In another study, this compound was involved in a reaction leading to the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, indicating its utility in creating diverse chemical structures (Shipilovskikh et al., 2014).
Applications in Heterocyclic Chemistry
- The compound has been used to synthesize benzothieno[2,3-d]pyrimidine derivatives, highlighting its role in creating complex heterocyclic compounds with potential hypnotic activity (Ghorab et al., 1995).
- It also serves as a starting material for synthesizing novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against various cancer cell lines (Mohareb et al., 2016).
Antioxidant and Anticancer Applications
- A study explored its use in synthesizing compounds for antioxidant activity screening (Aghekyan et al., 2020).
- It has also been utilized in the discovery of new agents inducing apoptosis in breast cancer, emphasizing its significance in cancer research (Gad et al., 2020).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-3-19-14(18)11-9-6-4-5-7-10(9)20-13(11)16-12(17)8(2)15/h8H,3-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWGQECBFPPPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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